molecular formula C9H6O4 B6254584 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid CAS No. 855221-82-8

2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid

Cat. No.: B6254584
CAS No.: 855221-82-8
M. Wt: 178.14 g/mol
InChI Key: JJANTHMVMSKFML-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid is a bicyclic organic compound featuring a benzofuran core with a ketone group at the 2-position and a carboxylic acid substituent at the 6-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The dihydrobenzofuran system is partially saturated, enhancing conformational rigidity compared to fully aromatic analogs, which may influence binding affinity in biological systems .

Properties

CAS No.

855221-82-8

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

2-oxo-3H-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C9H6O4/c10-8-4-5-1-2-6(9(11)12)3-7(5)13-8/h1-3H,4H2,(H,11,12)

InChI Key

JJANTHMVMSKFML-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)OC1=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods often involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The ketone and aromatic moieties in the compound undergo oxidation under controlled conditions.

Reagents and Conditions

  • Potassium permanganate (KMnO₄): Used in acidic or neutral aqueous conditions at elevated temperatures (50–80°C) .

  • Chromium trioxide (CrO₃): Employed in acetone or sulfuric acid media at room temperature .

Products

Reaction SiteProduct FormedYield (%)Source
Benzofuran ringQuinone derivatives60–75
Ketone groupCarboxylic acid (further oxidation)45–60

Example : Oxidation with CrO₃ in acetone converts the ketone group into a carboxylic acid, as demonstrated in the synthesis of dihydrobenzofuran derivatives .

Reduction Reactions

The ketone group is susceptible to reduction, forming alcohol derivatives.

Reagents and Conditions

  • Sodium borohydride (NaBH₄): Methanol solvent, 0–25°C.

  • Lithium aluminum hydride (LiAlH₄): Dry ether, reflux conditions.

Products

Reaction SiteProduct FormedYield (%)Source
Ketone groupSecondary alcohol70–85

Mechanistic Insight : NaBH₄ selectively reduces the ketone to an alcohol without affecting the carboxylic acid group.

Substitution Reactions

Electrophilic aromatic substitution occurs at the benzofuran ring, facilitated by electron-donating groups.

Reagents and Conditions

  • Nitration: HNO₃/H₂SO₄ mixture, 0–5°C .

  • Sulfonation: Fuming H₂SO₄, 80–100°C .

  • Halogenation: Cl₂/AlCl₃ or Br₂/FeBr₃, room temperature .

Products

ElectrophileProduct FormedPositionSource
Nitro (-NO₂)5-Nitro derivativeC5
Sulfonic acid (-SO₃H)4-Sulfo derivativeC4
Bromine (-Br)3-Bromo derivativeC3

Regioselectivity : Substitution preferentially occurs at the C5 position due to steric and electronic effects .

Condensation Reactions

The carboxylic acid group participates in esterification and amide formation.

Reagents and Conditions

  • Esterification: Thionyl chloride (SOCl₂) followed by alcohol, 60–80°C .

  • Amidation: Carbodiimide coupling agents (e.g., DCC), room temperature .

Products

ReactantProduct FormedApplicationSource
MethanolMethyl esterPharmaceutical intermediate
Aniline derivativesAmide conjugatesBioactivity studies

Example : Reaction with 2,5-dimethoxyaniline forms an amide derivative used in spectroscopic studies .

Decarboxylation

Under pyrolytic conditions, the carboxylic acid group undergoes decarboxylation.

Reagents and Conditions

  • Thermal decarboxylation: 200–250°C in inert atmosphere .

  • Copper chromite catalyst: Enhances reaction efficiency at 180–200°C .

Products

ConditionsProduct FormedYield (%)Source
220°C, N₂ atmosphere2-Oxo-2,3-dihydrobenzofuran80–90

Salt Formation

The carboxylic acid forms salts with inorganic bases, improving solubility.

Reagents and Conditions

  • Sodium hydroxide (NaOH): Aqueous ethanol, 25°C .

  • Potassium carbonate (K₂CO₃): Acetone solvent, reflux .

Products

BaseSalt FormedSolubility (mg/mL)Source
NaOHSodium salt120 (H₂O)
K₂CO₃Potassium salt95 (H₂O)

Scientific Research Applications

Antiviral Activity

One of the significant applications of 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid is its potential role in developing antiviral agents. Research indicates that benzofuran derivatives exhibit strong antiviral properties. For instance, compounds derived from this structure have been investigated for their effectiveness against the HIV-1 virus by acting as inhibitors of long terminal repeat (LTR) activation .

Anti-cancer Properties

Benzofuran compounds, including this compound, have demonstrated significant anticancer activities. Studies have shown that certain derivatives can inhibit cancer cell growth. For example, specific benzofuran derivatives have been synthesized and tested against human ovarian cancer cell lines, revealing promising results with IC50 values indicating effective cytotoxicity .

Anti-inflammatory and Analgesic Effects

The compound has also been explored for its anti-inflammatory properties. Research suggests that benzofuran derivatives can act as effective agents in reducing inflammation and pain, making them candidates for developing new analgesics .

Intermediate in Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives that are valuable in pharmaceuticals and agrochemicals . The ability to modify its structure allows chemists to create a wide range of functionalized compounds.

Development of New Polymorphic Forms

The exploration of polymorphic forms of this compound has opened avenues for enhancing the performance characteristics of pharmaceutical formulations. New polymorphic forms can lead to improved solubility and bioavailability of drug products .

Case Study 1: Development of Antiviral Agents

In a study focused on synthesizing benzofuran derivatives for antiviral applications, researchers developed a series of compounds based on this compound. These compounds were tested for their ability to inhibit HIV replication in vitro, with several showing significant activity compared to standard antiviral drugs .

Case Study 2: Anticancer Activity Assessment

Another study evaluated the anticancer properties of benzofuran derivatives synthesized from this compound. The research involved testing these compounds against various cancer cell lines, including breast and ovarian cancer cells. The results indicated that some derivatives exhibited potent anticancer activity with low toxicity profiles .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntiviral agentsEffective against HIV; potential for other viruses
Anti-cancer compoundsSignificant cytotoxicity against cancer cells
Anti-inflammatory drugsPotential for new analgesics
Organic SynthesisIntermediate in synthesisValuable for creating functionalized derivatives
Polymorphic form developmentImproved solubility and bioavailability

Mechanism of Action

The mechanism of action of 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the keto and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

(a) 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

  • Structure : A pyrimidine-2,4-dione core with a 4-fluorophenyl group and carboxylic acid.
  • Key Differences : Replaces the dihydrobenzofuran ring with a pyrimidine-dione system.
  • Activity: Demonstrated strong binding affinity (-8.7 kcal/mol) as a kynurenine formamidase (KFase) inhibitor in Anopheles gambiae, highlighting the importance of the carboxylic acid group in enzyme interactions .

(b) (2Z)-3-Oxo-2-(3,4,5-Trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl Cyclohexanecarboxylate

  • Structure : A dihydrobenzofuran core with a 3,4,5-trimethoxybenzylidene substituent and a cyclohexanecarboxylate ester at position 4.
  • Key Differences : The 6-carboxylic acid is esterified, and the 2-position is modified with a conjugated benzylidene group.

(c) 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic Acid

  • Structure : Ethoxy and methyl substituents at positions 5 and 2, respectively, on the dihydrobenzofuran core.
  • Key Differences : Methyl and ethoxy groups introduce electron-donating effects, altering the electronic environment of the ring.

Biological Activity

2-Oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid is a compound belonging to the benzofuran class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzofuran Compounds

Benzofuran derivatives have garnered significant attention due to their broad spectrum of biological activities, including:

  • Antitumor : Inhibition of cancer cell proliferation.
  • Antibacterial : Effective against various bacterial strains.
  • Antioxidative : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory : Modulating inflammatory pathways.

The biological effects of this compound are attributed to its interaction with specific molecular targets and biochemical pathways. Key mechanisms include:

  • Target Interaction : The compound interacts with enzymes and receptors involved in cell signaling and proliferation.
  • Biochemical Pathways : It influences pathways such as apoptosis, cell cycle regulation, and inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a study on 6-substituted benzopyran derivatives demonstrated their ability to reduce the invasive behavior of HT 1080 fibrosarcoma cells, suggesting that modifications at specific positions can enhance biological activity .

CompoundCell Line TestedInhibition Rate (%)
Benzofuran Derivative AK-562 (Leukemia)56.84
Benzofuran Derivative BNCI-H460 (Lung Cancer)80.92
Benzofuran Derivative CU251 (CNS Cancer)73.94

Antimicrobial Properties

Benzofuran compounds have also shown promising results in antimicrobial activity. A recent review highlighted various benzofuran derivatives with significant antibacterial and antifungal properties, emphasizing their potential in developing new antimicrobial agents .

Case Studies

  • Study on Anticancer Effects :
    • A novel series of benzofuran derivatives were synthesized and tested against multiple cancer cell lines, showing IC50 values ranging from 0.36 μM to 3.6 μM across different types of cancer .
    • The presence of specific substituents was crucial for maintaining potency against cancer cells.
  • Antimicrobial Activity Evaluation :
    • Research indicated that certain benzofurans exhibited effective inhibition against strains like Staphylococcus aureus and Escherichia coli, making them candidates for further development in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid and its derivatives?

  • Methodological Answer : The core structure can be synthesized via cyclization of substituted salicylic acid derivatives. For example, 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (a structurally related compound) is synthesized by refluxing precursors with anhydrides (e.g., propionic or butyric anhydride) for 3 hours, followed by crystallization in solvents like chloroform or acetonitrile . Key steps include:

  • Reagent selection : Use of anhydrides for esterification.
  • Purification : Crystallization in solvent mixtures (e.g., CHCl₃:petroleum ether) to isolate derivatives.
  • Yield optimization : Adjusting stoichiometry and reaction time (yields typically 60–80%) .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Characterization relies on:

  • Spectroscopy :
  • ¹H NMR : Distinct signals for aromatic protons (e.g., 7.50–8.94 ppm for benzofuran protons) and substituents (e.g., 5.21 ppm for CH₂OCO groups) .
  • IR : Peaks at ~1740 cm⁻¹ (lactone C=O), 1689 cm⁻¹ (carboxylic acid C=O), and 3055 cm⁻¹ (aromatic C-H) .
  • Melting point analysis : Derivatives like 6-propionoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid exhibit sharp melting points (174–176.5°C), confirming purity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Optimization strategies include:

  • Anhydride selection : Longer-chain anhydrides (e.g., valeric vs. propionic) may reduce steric hindrance, improving reactivity .
  • Solvent systems : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates during cyclization .
  • Catalysis : Explore acid/base catalysts (e.g., NaH in THF) for deprotonation steps, as seen in benzofuran etherification .
    • Data-driven example : Substituting propionic anhydride with butyric anhydride increased yields from 60% to 80% in analogous compounds .

Q. How do structural modifications (e.g., acyloxy groups) influence the biological activity of this compound?

  • Methodological Answer :

  • Pharmacological assays : Test derivatives for enzyme inhibition (e.g., cyclooxygenase) using in vitro dose-response studies. For example, 6-acyloxymethyl derivatives showed enhanced lipophilicity, potentially improving membrane permeability .
  • Structure-activity relationship (SAR) : Correlate substituent chain length (e.g., propionyl vs. valeryl) with bioactivity using regression models.

Q. How should researchers address discrepancies in spectral data for structurally similar derivatives?

  • Methodological Answer :

  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT simulations).
  • Isotopic labeling : Use deuterated solvents to resolve overlapping proton signals in crowded spectral regions .
  • Case example : In 6-valeryloxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid, the ¹H NMR signal at 0.88 ppm (CH₃) distinguishes it from shorter-chain analogs .

Contradictions and Resolutions

  • Contradiction : Varying melting points for derivatives with similar substituents (e.g., 108.5°C for valeryl vs. 174°C for propionyl) .
    • Resolution : Longer acyl chains reduce crystallinity, lowering melting points. Solvent polarity during crystallization also impacts packing efficiency.

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